Ethyl 3-amino-4-hydroxybutanoate

β-amino acid building blocks heterocycle synthesis regioselectivity

Ethyl 3-amino-4-hydroxybutanoate (CAS 125888-77-9; C₆H₁₃NO₃; MW 147.17 g/mol) is a bifunctional β-amino acid ester featuring a primary amino group at the C3 position, a primary hydroxyl group at the C4 position, and an ethyl ester terminus. This arrangement places the amino group one carbon away from the ester carbonyl, classifying it as a β³-amino acid derivative rather than an α-amino acid.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
Cat. No. B13280451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-4-hydroxybutanoate
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(CO)N
InChIInChI=1S/C6H13NO3/c1-2-10-6(9)3-5(7)4-8/h5,8H,2-4,7H2,1H3
InChIKeyIGFMYVDZSXYRGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-amino-4-hydroxybutanoate – Structural and Physicochemical Baseline for Chiral Building Block Procurement


Ethyl 3-amino-4-hydroxybutanoate (CAS 125888-77-9; C₆H₁₃NO₃; MW 147.17 g/mol) is a bifunctional β-amino acid ester featuring a primary amino group at the C3 position, a primary hydroxyl group at the C4 position, and an ethyl ester terminus . This arrangement places the amino group one carbon away from the ester carbonyl, classifying it as a β³-amino acid derivative rather than an α-amino acid. The compound is a chiral building block used in the synthesis of β-peptide mimetics, heterocycles, and pharmaceutical intermediates, with its value rooted in the simultaneous presence of orthogonal nucleophilic handles (NH₂, OH) on an aliphatic backbone .

1 Orthogonal NH₂ + OH bifunctional building block
2 β³-amino acid ester for β-peptide mimetic synthesis
3 Regiospecific 3-amino-4-hydroxy substitution pattern

Why Ethyl 3-amino-4-hydroxybutanoate Cannot Be Replaced by Generic Analogs: The Case for Regiospecific Selection


The substitution pattern of ethyl 3-amino-4-hydroxybutanoate — an amino group at C3 and a hydroxyl at C4 — defines its reactivity profile and dictates which downstream structures can be accessed efficiently. Generic replacement with the regioisomeric ethyl 4-amino-3-hydroxybutanoate (GABOB ester) repositions the nucleophilic amino group from a β- to a γ-relationship with the carboxylate, fundamentally altering the ring sizes formed in intramolecular cyclizations and the regiochemistry of peptide coupling [1]. Similarly, substituting with ethyl 3-aminobutanoate eliminates the hydroxyl handle entirely, reducing the compound to a monofunctional β-amino ester with no capacity for orthogonal protection or dual-site derivatization. These functional-group and positional differences are not cosmetic; they govern synthetic step count, protecting-group strategy, and the types of heterocyclic or peptidomimetic scaffolds accessible from the building block.

4-amino-3-hydroxy regioisomer (GABOB ester)
Repositions amino group, favoring 6-membered lactam over 5-exo-tet cyclization — may add 2–3 synthetic steps.
Ethyl 3-aminobutanoate (des-hydroxy analog)
Lacks the C4 hydroxyl handle — prevents orthogonal protection, limiting derivatization to a single site.

Quantitative Differential Evidence for Ethyl 3-amino-4-hydroxybutanoate Relative to Its Closest Analogs


Regioisomeric Distinction: Ethyl 3-amino-4-hydroxybutanoate vs. Ethyl 4-amino-3-hydroxybutanoate (GABOB Ester) in Heterocycle Formation

The 3-amino-4-hydroxy substitution pattern of the target compound positions the amino and hydroxyl groups on adjacent carbons (C3–C4), enabling direct intramolecular cyclization to five-membered heterocycles such as 3-amino-γ-butyrolactone or pyrrolidin-2-one derivatives. In contrast, the 4-amino-3-hydroxy regioisomer (ethyl 4-amino-3-hydroxybutanoate, the ethyl ester of GABOB) places the amino group on the terminal carbon (C4), which favors six-membered lactam formation or requires additional activation for ring closure [1]. This regiochemical divergence is supported by the asymmetric aminohydroxylation literature, where substrate-controlled reversal of regioselectivity yields either 4-amino-3-hydroxy (GABOB-type) or 3-amino-4-hydroxy (homoserine-type) products depending on the directing group employed, with reported enantioselectivities reaching up to >95% ee for both regioisomeric series [2].

Regioisomer Cyclization
Class-level
3-NH₂/4-OH enables 5-exo-tet cyclization; 4-NH₂/3-OH favors 6-exo-tet [1]. >95% ee achievable for each regioisomer via directing-group control [2].
Regiochemistry can reduce synthetic step count by 2–3 in heterocycle formation.
Class-level inference — review substrate-control literature for your scaffold.
β-amino acid building blocks heterocycle synthesis regioselectivity

Bifunctionality Advantage: Ethyl 3-amino-4-hydroxybutanoate vs. Ethyl 3-aminobutanoate (Des-hydroxy Analog)

Ethyl 3-aminobutanoate (CAS 5303-65-1; C₆H₁₃NO₂; MW 131.17 g/mol) serves as a monofunctional β-amino ester lacking the hydroxyl group present in the target compound . The absence of the C4 hydroxyl eliminates the possibility of orthogonal O-protection strategies or chemoselective acylation/alkylation at the hydroxyl site while leaving the amino group intact. In practical terms, ethyl 3-amino-4-hydroxybutanoate offers two distinct nucleophilic handles (pKₐ ~9–10 for NH₂; pKₐ ~15–16 for primary OH) that can be differentiated under controlled conditions — for instance, by silylation of the hydroxyl in the presence of a Boc-protected amine — a strategic option unavailable with the des-hydroxy analog [1].

Bifunctional Handle Comparison
Class-level
Target: NH₂ (C3) + OH (C4). Des-hydroxy analog: NH₂ only. Two vs. one functionalizable site.
Orthogonal protection reduces need to install a second handle synthetically.
Verification advised for specific protection-group compatibility.
orthogonal protection bifunctional building blocks β-amino esters

β³-Amino Acid Ester vs. α-Amino Acid Ester: Comparison with Homoserine Ethyl Ester for Peptidomimetic Applications

Ethyl 3-amino-4-hydroxybutanoate is a β³-amino acid ester (amino group on the third carbon from the carbonyl), whereas homoserine ethyl ester (ethyl 2-amino-4-hydroxybutanoate) is an α-amino acid ester . In β-peptide synthesis, β³-amino acids introduce an additional methylene unit into the backbone, resulting in distinct secondary structure propensities: β-peptides built from β³-amino acids form stable 14-helical, 12-helical, or sheet-like conformations that differ markedly from the α-helical and β-sheet motifs of α-peptides [1]. The additional backbone flexibility conferred by the extra CH₂ group (one additional rotatable bond compared to the α-amino acid analog) also influences proteolytic stability, a key consideration for peptide-based drug design.

β³ vs α Backbone
Class-level
β³: NH₂ at C3 (2-carbon spacing). α: NH₂ at C2 (1-carbon). Additional CH₂ increases backbone length ~1.5 Å/residue and alters torsion angles [1].
Backbone geometry changes conformational preferences and proteolytic stability.
Review β-peptide secondary structure literature for foldamer design.
β-peptide synthesis peptidomimetics β³-amino acids

Physicochemical Differentiation: Solubility and Lipophilicity Profile of Ethyl 3-amino-4-hydroxybutanoate vs. Free Acid Form

The ethyl ester derivative of 3-amino-4-hydroxybutanoic acid exhibits markedly different physicochemical properties compared to the free acid. Based on available vendor specification data and computational predictions, ethyl 3-amino-4-hydroxybutanoate has a boiling point of 242.8 °C at 760 mmHg and a melting point of 34–38 °C, with predicted density of 1.296 g/cm³ . The free acid form (3-amino-4-hydroxybutanoic acid; CAS 16504-57-7; C₄H₉NO₃; MW 119.12) is a crystalline solid at room temperature with appreciably higher aqueous solubility due to its zwitterionic character . The esterification to the ethyl ester increases the molecular weight by ~23% and introduces a lipophilic ethyl group that enhances membrane permeability potential, making the ester form suitable for applications where increased lipophilicity is desired relative to the parent acid .

Ester vs Free Acid
Data to verify
Ester: bp 242.8 °C, mp 34–38 °C, MW 147.17. Free acid: MW 119.12, higher aqueous solubility.
Ester increases lipophilicity and organic-solvent solubility for solution-phase chemistry.
Supplier-specified; verify boiling/melting points and solubility for your application.
solubility logP bioavailability formulation

Definitive Application Scenarios for Ethyl 3-amino-4-hydroxybutanoate Based on Differential Evidence


Synthesis of γ-Lactam and Pyrrolidine-Based Scaffolds Requiring 3-Amino-4-Hydroxy Regiochemistry

Groups synthesizing pyrrolidin-2-one derivatives or 3-amino-γ-butyrolactone intermediates should select ethyl 3-amino-4-hydroxybutanoate over the 4-amino-3-hydroxy regioisomer (GABOB ester). The 3-amino-4-hydroxy substitution enables direct 5-exo-tet cyclization to the five-membered lactam or lactone, whereas the 4-amino-3-hydroxy regioisomer requires multi-step functional group interconversion to achieve the same scaffold [1]. This translates to a projected reduction of 2–3 synthetic steps in the preparation of N-protected 3-amino-4-hydroxypyrrolidin-2-one intermediates, which are widely used as constrained peptidomimetic scaffolds [2].

Orthogonal Dual-Functionalization Strategies in Stapled Peptide and Macrocycle Synthesis

For research programs requiring a building block with two chemically distinguishable nucleophilic sites for sequential derivatization, ethyl 3-amino-4-hydroxybutanoate is the appropriate choice over monofunctional analogs like ethyl 3-aminobutanoate. The presence of both NH₂ (C3) and OH (C4) allows chemists to execute orthogonal protection (e.g., Boc protection of the amine, followed by silylation or acylation of the hydroxyl) without introducing additional synthetic steps to install a second functional handle [1]. This is particularly valuable in the synthesis of stapled β-peptides and hybrid macrocycles where dual-point cyclization is required.

β³-Peptide Foldamer Design and Protease-Resistant Peptidomimetics

Medicinal chemistry teams designing β-peptide foldamers for protein–protein interaction (PPI) inhibition or antimicrobial applications should procure the β³-amino acid ester rather than an α-amino acid analog (e.g., homoserine ethyl ester). The β³-backbone geometry imparts distinct conformational preferences — including the propensity to form 14-helical and 12-helical structures — and confers enhanced resistance to proteolytic degradation compared to α-peptide counterparts of identical sequence [1]. This metabolic stability advantage is a key design principle in next-generation peptide therapeutics where in vivo half-life is a critical parameter.

Prodrug or Lipophilic Intermediate Requiring Ester-Protected Carboxylate with Higher logP Than the Free Amino Acid

In early-stage drug discovery programs requiring a lipophilic amino acid derivative for cell permeability screening or prodrug design, ethyl 3-amino-4-hydroxybutanoate offers a boiling point of 242.8 °C, a melting point of 34–38 °C, and enhanced organic-solvent solubility compared to the free acid 3-amino-4-hydroxybutanoic acid [1]. The ethyl ester group provides temporary carboxylate protection that can be removed under mild basic or enzymatic conditions after cellular uptake or synthetic elaboration, a practical advantage for fragment-based screening libraries and late-stage functionalization workflows.

Application
Selection Property
Validation Focus
γ-Lactam & pyrrolidine scaffold synthesis (3-amino-4-hydroxy regiochemistry)
Regiospecific 3-NH₂/4-OH for 5-exo-tet cyclization
Cyclization efficiency and scaffold fidelity vs. 4-amino-3-hydroxy isomer
Orthogonal dual-functionalization strategies (stapled peptides, macrocycles)
Bifunctional NH₂ + OH for orthogonal protection
Sequential derivatization without additional handle installation
β³-peptide foldamer design and stability studies
β³-amino acid backbone spacing
Conformational analysis and resistance to proteolysis compared to α-peptides
Lipophilic amino acid building block for permeability assays or ester-protected intermediate
Ethyl ester increased lipophilicity and organic solubility
Organic-phase solubility and ester hydrolysis kinetics
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